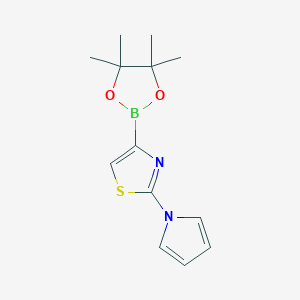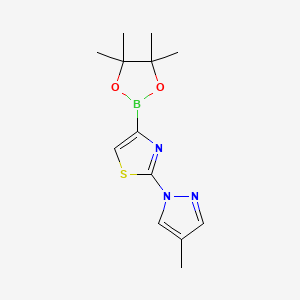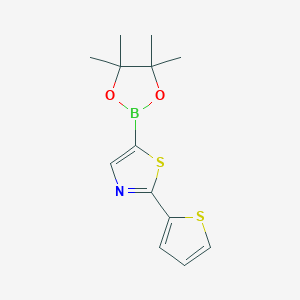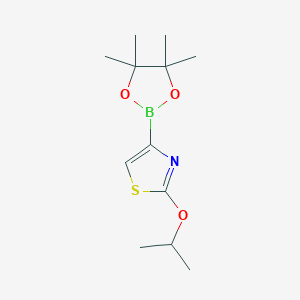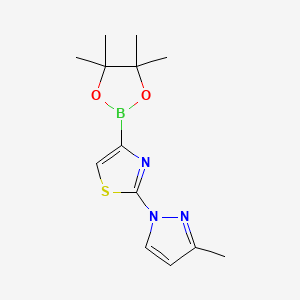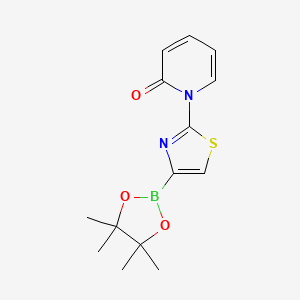
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester (2PTPE) is an organic compound with a wide range of applications in scientific research. It is a boronic ester of 2-(1H-pyridin-2-one)thiazole, a heterocyclic compound containing both a thiazole and a pyridinone ring. This compound has been used in a variety of synthetic methods, including Suzuki-Miyaura cross-coupling reactions, and is a versatile tool for the synthesis of a range of other compounds. It is also used in the preparation of biologically active compounds, such as drugs and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester is not fully understood, but is thought to involve the formation of a boron-containing intermediate. This intermediate is then attacked by the nucleophile, resulting in the formation of a new bond and the release of a boron atom. This reaction occurs in the presence of a base, such as an alkoxide or amine, and is often followed by an elimination of a leaving group, such as a halide or sulfonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that it has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. As such, it is likely that it has some effect on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester has a number of advantages for laboratory experiments. It is a versatile tool for the synthesis of a wide range of compounds, and is relatively easy to synthesize. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also relatively expensive, and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester in scientific research. One potential direction is the use of this compound in the synthesis of polymers and other materials. Another potential direction is the use of this compound in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, this compound could be used in the synthesis of drugs and other biologically active molecules. Finally, further research could be done to explore the biochemical and physiological effects of this compound.
Synthesemethoden
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods. The most common method is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between aryl halides and organoboronic acids. This reaction is widely used in the synthesis of a variety of compounds, including this compound. Other methods of synthesis include the use of alkyl halides and organoboronic acids, or the use of organoboronic acids and aryl halides.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyridin-2-one)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research. It is used in the synthesis of a variety of biologically active compounds, including drugs and other biologically active molecules. It is also used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Eigenschaften
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3S/c1-13(2)14(3,4)20-15(19-13)10-9-21-12(16-10)17-8-6-5-7-11(17)18/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXHDNCFUXJDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






